![molecular formula C18H19ClN2O4S B4232209 3-chloro-4-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4232209.png)
3-chloro-4-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide
Overview
Description
3-chloro-4-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been studied for its potential therapeutic applications in various autoimmune diseases.
Mechanism of Action
3-chloro-4-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide selectively inhibits JAK3, a tyrosine kinase that plays a key role in the signaling pathway of several cytokines involved in autoimmune diseases. By inhibiting JAK3, 3-chloro-4-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide blocks the downstream signaling of these cytokines, leading to a reduction in inflammation and immune cell activation.
Biochemical and Physiological Effects:
3-chloro-4-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has been shown to reduce disease activity and improve clinical outcomes in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, 3-chloro-4-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has been shown to reduce the levels of several pro-inflammatory cytokines, including interleukin-6 and tumor necrosis factor-alpha, and to inhibit the activation of T cells and B cells.
Advantages and Limitations for Lab Experiments
3-chloro-4-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for JAK3, its well-characterized mechanism of action, and its ability to reduce disease activity and improve clinical outcomes in various autoimmune diseases. However, 3-chloro-4-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide also has some limitations, including its potential for off-target effects and its limited efficacy in some patients.
Future Directions
There are several potential future directions for the study of 3-chloro-4-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide. One area of research could focus on the development of more selective JAK3 inhibitors with fewer off-target effects. Another area of research could focus on the combination of 3-chloro-4-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide with other immunomodulatory agents to improve its efficacy in certain patient populations. Finally, further studies could investigate the potential use of 3-chloro-4-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide in other autoimmune diseases or in other inflammatory conditions.
Scientific Research Applications
3-chloro-4-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Several preclinical and clinical studies have demonstrated the efficacy of 3-chloro-4-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide in reducing disease activity and improving clinical outcomes in these conditions.
properties
IUPAC Name |
3-chloro-4-methoxy-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-25-17-9-8-13(12-15(17)19)26(23,24)20-16-7-3-2-6-14(16)18(22)21-10-4-5-11-21/h2-3,6-9,12,20H,4-5,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZTVSTYIBXBRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCCC3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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